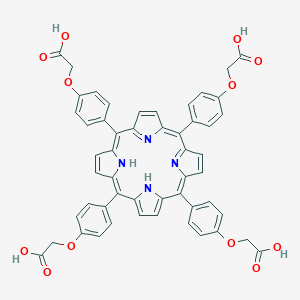

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-Porphin

Übersicht

Beschreibung

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin derivative is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine has numerous applications in scientific research:

Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.

Biology: Employed in studies of enzyme mimetics and as a probe for studying biological systems.

Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.

Industry: Utilized in the development of sensors and materials for electronic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps include:

Condensation Reaction: Pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in the presence of an acid catalyst.

Oxidation: The intermediate product is oxidized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin ring.

Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in industrial reactors.

Continuous Oxidation: The intermediate is continuously oxidized in a controlled environment to ensure complete conversion.

Automated Purification: Advanced chromatographic systems are used to purify the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form metalloporphyrins by incorporating metal ions.

Substitution: The carboxymethyloxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: DDQ, oxygen, or other oxidizing agents.

Reduction: Metal salts such as zinc acetate or iron chloride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Metalloporphyrins: Formed by incorporating metal ions.

Substituted Porphyrins: Formed by replacing carboxymethyloxy groups with other functional groups.

Wirkmechanismus

The compound exerts its effects through its ability to form stable complexes with metal ions. These metalloporphyrin complexes can mimic the activity of natural enzymes, facilitating various biochemical reactions. The molecular targets include specific enzymes and receptors, and the pathways involved often relate to oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin

- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin

- 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin

Uniqueness

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is unique due to its carboxymethyloxy groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Biologische Aktivität

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine (TCMP) is a synthetic porphyrin derivative known for its unique chemical structure and potential applications in various fields, including biomedicine and materials science. Its biological activity has garnered significant research interest due to its photodynamic properties and ability to interact with biological systems.

- Molecular Formula : C₅₂H₃₈N₄O₁₂

- Molecular Weight : 910.89 g/mol

- CAS Number : 127812-08-2

- Appearance : Deep green crystalline powder

TCMP exhibits biological activity primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This photodynamic action is crucial in therapeutic applications such as photodynamic therapy (PDT) for cancer treatment. The carboxymethyloxy groups enhance its solubility and interaction with cellular components.

Anticancer Properties

Several studies have demonstrated the efficacy of TCMP in inducing apoptosis in cancer cells. The mechanism involves the generation of singlet oxygen that damages cellular components leading to cell death.

- Case Study 1 : A study reported that TCMP effectively induced apoptosis in human breast cancer cells (MCF-7) when exposed to light at specific wavelengths. The results indicated a significant reduction in cell viability (up to 70%) compared to untreated controls .

Antimicrobial Activity

TCMP has shown promising antimicrobial properties against a range of pathogens.

- Case Study 2 : In vitro tests revealed that TCMP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli when activated by visible light, suggesting its potential as an antimicrobial agent in clinical settings .

Photocatalytic Activity

The compound also demonstrates photocatalytic properties, making it valuable for environmental applications.

- Research Finding : TCMP was tested as a photocatalyst for the degradation of organic pollutants under visible light irradiation. The study found that TCMP significantly enhanced the degradation rates of methylene blue and other dyes in aqueous solutions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅₂H₃₈N₄O₁₂ |

| Molecular Weight | 910.89 g/mol |

| CAS Number | 127812-08-2 |

| Anticancer Efficacy (MCF-7) | 70% reduction in viability |

| Antimicrobial Activity | Effective against S. aureus & E. coli |

| Photocatalytic Degradation Rate | Significant enhancement observed |

Eigenschaften

IUPAC Name |

2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]-21,24-dihydroporphyrin-5-yl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H38N4O12/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62/h1-24,53-54H,25-28H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLQXJKMYSCSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C9=CC=C(C=C9)OCC(=O)O)N3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H38N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648674 | |

| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127812-08-2 | |

| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.